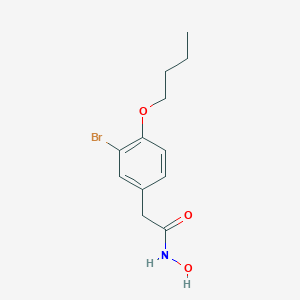
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide: is a chemical compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . It is known for its unique structure, which includes a bromine atom and a butoxy group attached to a phenyl ring, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide typically involves the reaction of 3-bromo-4-butoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound’s ability to inhibit enzymes has led to investigations into its potential therapeutic applications. It is being explored as a treatment for conditions where enzyme inhibition is beneficial, such as certain cancers and bacterial infections .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability .
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide involves the inhibition of specific enzymes. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition disrupts the enzyme’s normal function, leading to a decrease in the production of certain metabolites .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes such as urease and metalloproteases.
Comparación Con Compuestos Similares
Acetohydroxamic acid: A simpler analog without the bromine and butoxy groups.
Bufexamac: A non-steroidal anti-inflammatory drug with a similar hydroxamic acid structure.
Hydroxylamine derivatives: Compounds with similar functional groups but different substituents on the phenyl ring.
Uniqueness: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide stands out due to its unique combination of a bromine atom and a butoxy group.
Propiedades
Número CAS |
15560-64-2 |
|---|---|
Fórmula molecular |
C12H16BrNO3 |
Peso molecular |
302.16 g/mol |
Nombre IUPAC |
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16BrNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
Clave InChI |
LOKRZPSRQFVRBE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
Key on ui other cas no. |
15560-64-2 |
Sinónimos |
2-(3-Bromo-4-butoxyphenyl)acetohydroxamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















